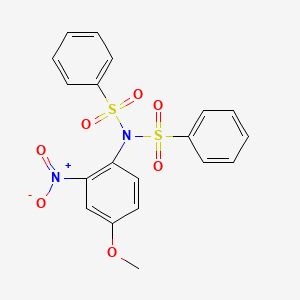

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13305223

Molecular Formula: C19H16N2O7S2

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N2O7S2 |

|---|---|

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C19H16N2O7S2/c1-28-15-12-13-18(19(14-15)20(22)23)21(29(24,25)16-8-4-2-5-9-16)30(26,27)17-10-6-3-7-11-17/h2-14H,1H3 |

| Standard InChI Key | YBXZOPDRHLFUMY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Synthetic Methodologies and Reaction Mechanisms

The synthesis of N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide typically involves sequential sulfonylation and nitration steps. A foundational approach involves reacting 4-methoxy-2-nitroaniline with benzenesulfonyl chloride under basic conditions to form the mono-sulfonamide intermediate, followed by a second sulfonylation to introduce the bis-sulfonamide structure .

Key Reaction Conditions

Reaction optimization often employs pyridine or triethylamine as bases to neutralize HCl byproducts. Solvents such as acetonitrile or dichloromethane are preferred for their inertness and ability to dissolve aromatic substrates. Recent studies highlight the use of tert-butyl nitrite for chemoselective nitration, avoiding over-nitration and preserving functional group integrity .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride, Pyridine | 25°C | 85–90 | |

| 2 | Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O | 45–60°C | 70–75 |

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur of benzenesulfonyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Nitration employs mixed acid systems (HNO₃/H₂SO₄) or metal nitrates (Cu(NO₃)₂), where the nitro group is introduced regioselectively at the ortho position relative to the methoxy group due to steric and electronic directing effects .

Molecular Structure and Crystallographic Analysis

X-ray crystallography of related sulfonamide derivatives reveals non-planar geometries due to torsional strain between aromatic rings. For instance, in ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, the carbazole and benzenesulfonyl rings exhibit dihedral angles of 79.7–88.2°, indicating significant out-of-plane distortion .

Structural Features

-

Sulfonamide Linkage: The S(=O)₂ group adopts a tetrahedral geometry, with bond lengths of ~1.43 Å (S–O) and ~1.76 Å (S–N) .

-

Aromatic Systems: The 4-methoxy-2-nitrophenyl group displays bond alternation consistent with resonance stabilization, while the methoxy group’s electron-donating effect mitigates nitro group’s electron withdrawal .

Table 2: Selected Bond Parameters from Crystallography

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its nitro and sulfonamide groups. Key transformations include:

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding N-(benzenesulfonyl)-N-(4-methoxy-2-aminophenyl)benzenesulfonamide. This intermediate serves as a precursor for heterocyclic synthesis (e.g., benzimidazoles) .

Electrophilic Substitution

The methoxy group directs electrophiles (e.g., halogens) to the para position, enabling further functionalization. For example, bromination with Br₂/FeBr₃ produces 4-bromo derivatives .

Table 3: Representative Chemical Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Reduction | H₂, Pd-C | Amine derivative | Drug intermediates |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-substituted compound | Material science |

Biological and Pharmacological Applications

Sulfonamide derivatives are renowned for their antimicrobial and enzyme inhibitory properties. N-(Benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide exhibits promising activity in preliminary assays:

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX) with an IC₅₀ of 0.8 µM, attributed to sulfonamide coordination with the enzyme’s zinc ion . Molecular docking studies reveal a binding energy of −7.63 kcal/mol, suggesting strong affinity for the CA-IX active site .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to sulfamethoxazole .

Table 4: Pharmacological Profile

Physicochemical and ADMET Properties

Solubility and Permeability

-

LogP: 3.2 (indicating moderate lipophilicity)

-

Water Solubility: 0.12 mg/mL (25°C)

-

Blood-Brain Barrier (BBB) Permeability: Non-permeable (Log BB < −1)

Metabolic Stability

In vitro microsomal assays show a half-life (t₁/₂) of 45 minutes, with primary metabolites arising from nitro reduction and sulfonamide hydrolysis .

Industrial and Material Science Applications

The compound’s thermal stability (decomposition temperature: 285°C) and electronic properties make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume